molecular formula C6H10O3 B2602097 methyl 3-methyl-4-oxobutanoate CAS No. 65038-34-8

methyl 3-methyl-4-oxobutanoate

Cat. No.: B2602097
CAS No.: 65038-34-8
M. Wt: 130.143
InChI Key: MPHWBQQPAIUPAC-UHFFFAOYSA-N
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Description

Methyl 3-methyl-4-oxobutanoate is an organic compound with the molecular formula C6H10O3. It is a colorless liquid with a pleasant fruity odor and is highly soluble in water, ethanol, and other polar solvents . This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Methyl 3-methyl-4-oxobutanoate can be synthesized through several methods. One common method involves the esterification of diketene with methanol using concentrated sulfuric acid as a catalyst. The reaction mixture is then subjected to crude fractionation and distillation to obtain the final product . Another method involves the reaction of monomethyl succinate with oxalyl chloride in the presence of N,N-dimethylformamide, followed by concentration under reduced pressure .

Chemical Reactions Analysis

Methyl 3-methyl-4-oxobutanoate exhibits reactivity as both an ester and a ketone. It can undergo esterification reactions with alcohols, resulting in the formation of different esters . Additionally, it can participate in nucleophilic addition reactions due to the presence of the carbonyl group. The compound can also undergo alkylation reactions, where the nucleophilic enolate ion reacts with an electrophilic alkyl halide in an S_N2 reaction . Common reagents used in these reactions include alkyl halides, alcohols, and various catalysts.

Properties

IUPAC Name

methyl 3-methyl-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-5(4-7)3-6(8)9-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHWBQQPAIUPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of methyl 3-methyl-4-nitrobutanoate (96 g, 0.596 m) in methanol (30 ml) is added dropwise to a solution of sodium methoxide (34.5 g, 0.638 m) in methanol (1 l) at room temperature under nitrogen. The resulting mixture is stirred for 1 hr., cooled to -78° C. and treated with one equivalent of ozone. The reaction mixture is then allowed to warm to room temperature and most of the solvent is removed in vacuo. The residue is filtered and the filtrate is treated with ether (500 ml). The organic phase is washed with water (3×200 ml), dried (Na2SO4) and the solvent is removed in vacuo to give the crude product, methyl 3-methyl-4-oxo-butanoate (86.3 g). This material is used directly in the next step.
Quantity
96 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of methyl 3-methyl-4-nitrobutanoate (24.55 g) in methanol (10 ml) is added dropwise to a solution of sodium methoxide (6.37 g) in methanol (250 ml) at room temperature under nitrogen. The resulting mixture is stirred for one hour, added to a mixture of 20% titanous chloride (170 ml), and pH 7 buffer (potassium phosphate monobasic--sodium hydroxide buffer) solution (340 ml) and stirred for 30 minutes. The mixture is then treated with ether (1 l). The organic phase is separated, dried (Na2SO4) and evaporated in vacuo to give the crude product. The crude material is purified by column chromatography on silica gel (300 g, 2% ethyl acetate in hexane) to give methyl 3-methyl-4-oxo-butanoate as a colorless liquid. This material is used directly in the next step.
Quantity
24.55 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
6.37 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
potassium phosphate monobasic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
340 mL
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
catalyst
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

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